

6-(Bromomethyl)quinoxaline CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Bromomethyl)quinoxaline

Cat. No.: B1336612

[Get Quote](#)

In-Depth Technical Guide to 6-(Bromomethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: **6-(Bromomethyl)quinoxaline** CAS Number: 53967-21-8 Molecular Formula: C₉H₇BrN₂ Molecular Weight: 223.07 g/mol

Physicochemical Properties

Property	Value
Appearance	Solid
Purity	Typically ≥95%
Solubility	Soluble in organic solvents such as DMF and DMSO
Storage	Recommended storage at -20°C for long-term stability

Introduction

6-(Bromomethyl)quinoxaline is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive bromomethyl group at the 6-position makes it a valuable intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comprehensive overview of its chemical properties, supplier information, synthetic applications, and its role in modulating key signaling pathways.

Supplier Information

A number of chemical suppliers offer **6-(Bromomethyl)quinoxaline** for research and development purposes. The following table summarizes some of the key suppliers and their product offerings.

Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich	FLUH99C8D709	-	Inquire
Fluorochem	F330149	95%	100mg, 250mg, 1g
CymitQuimica	10-F330149	95%	100mg, 250mg, 1g
ChemScene	CS-0019218	≥96%	Inquire
VEGPHARM	53967-21-8	-	On request

Synthetic Applications & Experimental Protocols

The reactivity of the bromomethyl group in **6-(Bromomethyl)quinoxaline** makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the quinoxaline moiety onto various molecular scaffolds.

General Reactivity

The bromine atom in the bromomethyl group is a good leaving group, facilitating reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is central to its utility in organic synthesis.

Experimental Protocol: Synthesis of 6-[(Arylthio)methyl]quinoxaline Derivatives

This protocol is adapted from the synthesis of related quinoxaline derivatives and illustrates a typical nucleophilic substitution reaction.

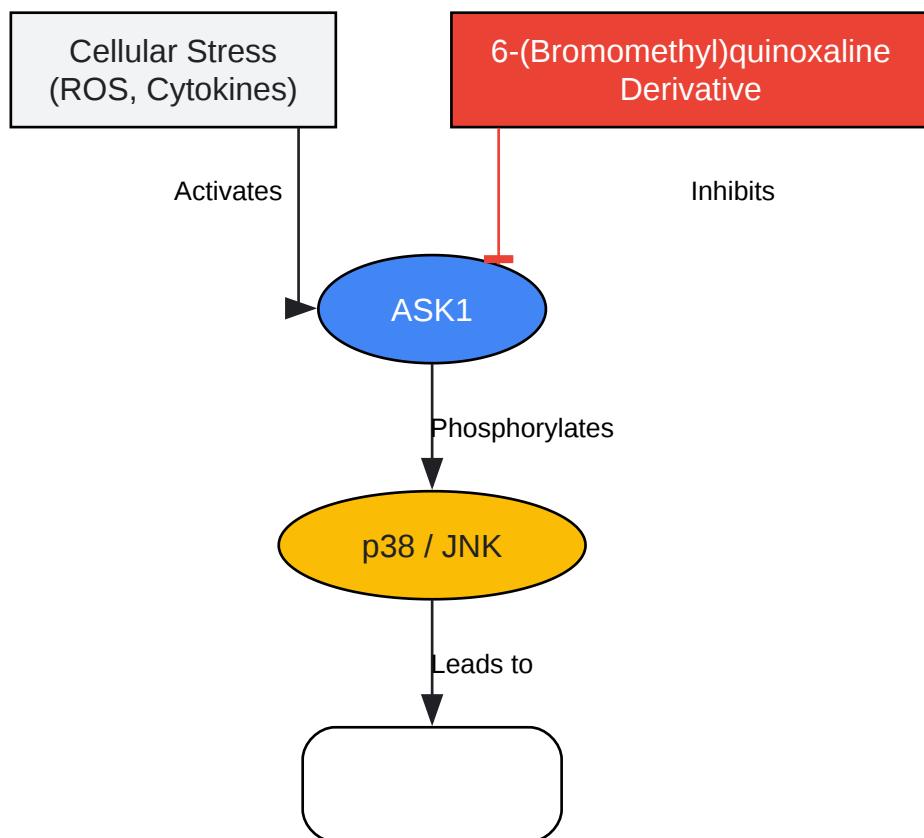
Materials:

- **6-(Bromomethyl)quinoxaline**
- Arylthiol (e.g., thiophenol)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of **6-(Bromomethyl)quinoxaline** (1.0 eq) in anhydrous DMF, add the desired arylthiol (1.1 eq) and cesium carbonate (1.5 eq).
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 6-[(arylthio)methyl]quinoxaline derivative.


Role in Signaling Pathways and Drug Development

Quinoxaline derivatives have garnered significant attention in drug discovery for their ability to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)

Recent studies have identified quinoxaline-based compounds as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.^{[1][2]} ASK1 is activated by various cellular stressors, including reactive oxygen species (ROS) and inflammatory cytokines, and its activation can lead to apoptosis and inflammation. Dysregulation of the ASK1 pathway is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The general mechanism involves the quinoxaline scaffold acting as a hinge-binding motif within the ATP-binding pocket of the ASK1 enzyme, thereby preventing its phosphorylation and subsequent activation of downstream targets like p38 and JNK.

[Click to download full resolution via product page](#)

Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.

Anticancer and Antimicrobial Activity

The quinoxaline scaffold is a common feature in compounds exhibiting potent anticancer and antimicrobial activities.^{[3][4][5][6]} Derivatives of **6-(Bromomethyl)quinoxaline** can be synthesized to target various cellular processes in cancer cells, such as cell cycle progression and apoptosis. Similarly, these derivatives have shown promise in combating various bacterial and fungal strains.

The workflow for developing such therapeutic agents often involves the initial synthesis of a library of derivatives, followed by in vitro screening and subsequent lead optimization.

[Click to download full resolution via product page](#)

Caption: Drug development workflow for quinoxaline-based therapeutics.

Conclusion

6-(Bromomethyl)quinoxaline is a key building block for the development of novel, biologically active compounds. Its versatile reactivity, coupled with the inherent pharmacological properties of the quinoxaline scaffold, makes it a molecule of significant interest to researchers in drug discovery and materials science. The ability of its derivatives to modulate critical signaling pathways, such as the ASK1 pathway, highlights its potential for the development of next-generation therapeutics. Further exploration of the synthetic utility and biological activity of **6-(Bromomethyl)quinoxaline** and its derivatives is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-(Bromomethyl)quinoxaline CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1336612#6-bromomethyl-quinoxaline-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b1336612#6-bromomethyl-quinoxaline-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com